molecular formula C18H17ClFN3S2 B4659472 2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4659472
M. Wt: 393.9 g/mol
InChI Key: ATSOTFPEHLMJNR-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine and fluorine atoms, a triazole ring, and a benzothiophene moiety

Preparation Methods

The synthesis of 2-chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 2-chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3S2/c1-23-17(12-9-24-16-8-3-2-5-11(12)16)21-22-18(23)25-10-13-14(19)6-4-7-15(13)20/h4,6-7,9H,2-3,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSOTFPEHLMJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 3
2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 4
2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 5
2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 6
Reactant of Route 6
2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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